(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807920-88-2
VCID: VC3114152
InChI: InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1
SMILES: CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Molecular Formula: C13H21Cl2NO
Molecular Weight: 278.21 g/mol

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride

CAS No.: 1807920-88-2

Cat. No.: VC3114152

Molecular Formula: C13H21Cl2NO

Molecular Weight: 278.21 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride - 1807920-88-2

Specification

CAS No. 1807920-88-2
Molecular Formula C13H21Cl2NO
Molecular Weight 278.21 g/mol
IUPAC Name (2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
Standard InChI InChI=1S/C13H20ClNO.ClH/c1-9(2)13(8-16)15-10(3)11-4-6-12(14)7-5-11;/h4-7,9-10,13,15-16H,8H2,1-3H3;1H/t10?,13-;/m1./s1
Standard InChI Key LFSUWFMGHMQVMM-XTBNCEIVSA-N
Isomeric SMILES CC(C)[C@@H](CO)NC(C)C1=CC=C(C=C1)Cl.Cl
SMILES CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl
Canonical SMILES CC(C)C(CO)NC(C)C1=CC=C(C=C1)Cl.Cl

Introduction

Chemical Identity and Basic Properties

Identification Information

(2S)-2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride is a hydrochloride salt derivative with specific stereochemistry. The compound has been cataloged in multiple chemical databases and is available from various commercial sources. The following table summarizes its key identification parameters:

ParameterInformation
CAS Number1807920-88-2
Molecular FormulaC₁₃H₂₁Cl₂NO
Molecular Weight278.21 g/mol
Parent Compound CID79254376
IUPAC Name(2S)-2-[1-(4-chlorophenyl)ethylamino]-3-methylbutan-1-ol;hydrochloride
InChI KeyLFSUWFMGHMQVMM-XTBNCEIVSA-N
SMILESCC(C)C@@HNC(C)C1=CC=C(C=C1)Cl.Cl

This compound is based on the parent structure (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol, with the addition of hydrochloride to form a pharmaceutically relevant salt .

Physical and Chemical Properties

The physical and chemical properties of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride have been documented through computational and experimental methods. The compound typically appears as a powder with specific physicochemical characteristics . Key properties include:

PropertyValueSource
Physical FormPowder
Purity (Commercial)95%
Undefined Atom Stereocenter Count2
Recommended StorageCool, dry place / 2-8°C
SolubilityData not specified in sources-
StabilityStable under recommended storage conditions

Structural Characteristics

Molecular Structure

The molecular structure of (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride consists of several key functional groups and structural elements:

  • A 4-chlorophenyl group

  • An amino linkage

  • A chiral center with (S) configuration

  • A methylbutan-1-ol moiety

  • A hydrochloride salt component

The parent compound (2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol has computed properties that provide insight into its molecular characteristics :

PropertyValueSource
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Topological Polar Surface Area32.3 Ų
Heavy Atom Count16
Complexity190

Stereochemistry

The stereochemistry of this compound is particularly important as it contains multiple stereogenic centers. The (2S) designation in the name refers to the specific stereochemistry at the 2-position, indicating an S configuration at this carbon center . The compound has:

  • One defined stereocenter with S configuration

  • Two undefined atom stereocenters according to PubChem data

This stereochemical configuration may be critical for any potential biological activities or applications of the compound.

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